![molecular formula C19H15N3OS B3016790 (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide CAS No. 301859-11-0](/img/structure/B3016790.png)

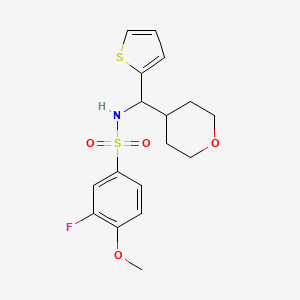

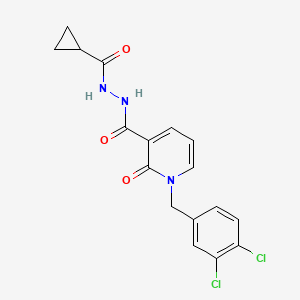

(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known for their various biological activities, including antibacterial properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications

Synthesis and Antihypertensive Activity

One study focused on the synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which was used as a starting material. These compounds, including structures similar to (Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthohydrazide, exhibited good antihypertensive α-blocking activity and low toxicity, demonstrating their potential in hypertension management B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008.

Anticancer Evaluation

Another research explored the anticancer activities of naphthalene-based compounds. These compounds were synthesized and their anticancer properties were evaluated in vitro against various cancer cell lines. Specifically, one compound showed significant activity against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014.

Polymer Science Applications

Research into aromatic poly(1,3,4-oxadiazole)s and poly(amide-1,3,4-oxadiazole)s containing naphthalenedioxy groups has shown the creation of polymers with excellent thermal stability and mechanical strengths. These materials, derived from processes involving compounds akin to this compound, are promising for high-performance applications due to their solubility in polar organic solvents and ability to form transparent, flexible films S. Hsiao, Guey‐Sheng Liou, 2002.

Novel Anticancer Mechanisms

A study on a novel naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This bifunctional mechanism of action offers a new avenue for melanoma treatment, underscoring the versatility of naphthalene derivatives in therapeutic applications Q. Kong, Jianxin Lv, Shengjiao Yan, Kwen-Jen Chang, Guanlin Wang, 2018.

Mechanism of Action

Target of Action

The primary target of this compound is the FtsZ protein . FtsZ is a protein encoded by the FtsZ gene that assembles into a ring at the future site of the septum of bacterial cell division . It is a key player in bacterial cell division and is considered a promising target for the development of new antibiotics .

Mode of Action

The compound interacts with the FtsZ protein, disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the bacterial cell division pathway . By disrupting the activity of the FtsZ protein, it prevents the formation of the septum that is necessary for bacterial cell division . This leads to the inhibition of bacterial growth and eventually results in bacterial cell death .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell division and subsequent bacterial cell death . This makes the compound a potential candidate for the development of new antibiotics, especially against drug-resistant bacterial strains .

properties

IUPAC Name |

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-22-16-11-4-5-12-17(16)24-19(22)21-20-18(23)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,23)/b21-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSAWAZGVGHGRW-VZCXRCSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)

![methyl 3-[1-(2-chloropyridin-4-yl)-N-(3-ethoxypropyl)formamido]-2-methylpropanoate](/img/structure/B3016720.png)

![2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B3016721.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)